A Technical Guide to the Spectroscopic Characterization of 5-Aminomethyl-3-isopropylisoxazole
A Technical Guide to the Spectroscopic Characterization of 5-Aminomethyl-3-isopropylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of 5-aminomethyl-3-isopropylisoxazole, a key building block in medicinal chemistry.[1][2] While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous isoxazole derivatives, offers a robust framework for its analysis. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, explain the rationale behind the experimental choices, and provide detailed methodologies for data acquisition and interpretation.
Introduction: The Significance of 5-Aminomethyl-3-isopropylisoxazole
5-Aminomethyl-3-isopropylisoxazole, with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol , is a versatile heterocyclic compound.[1][3] Its structure, featuring a reactive primary amine and a stable isoxazole ring, makes it a valuable synthon in the development of novel therapeutic agents, particularly in neuropharmacology and other areas of drug discovery.[1][4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, ensuring the reliability of subsequent biological and pharmacological studies.
Molecular Structure:
Caption: Molecular structure of 5-Aminomethyl-3-isopropylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-aminomethyl-3-isopropylisoxazole, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR spectra of isoxazole derivatives involves dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and running the experiment on a 400 MHz or higher field spectrometer.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-aminomethyl-3-isopropylisoxazole in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: Utilize a spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹H NMR Spectral Data
Based on the analysis of similar isoxazole structures, the following proton signals are anticipated for 5-aminomethyl-3-isopropylisoxazole.[7][8][9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | Singlet | 1H | Isoxazole ring proton (H4) |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |
| ~3.0 | Septet | 1H | Isopropyl methine proton (-CH-(CH₃)₂) |
| ~1.8 | Broad Singlet | 2H | Amine protons (-NH₂) |
| ~1.3 | Doublet | 6H | Isopropyl methyl protons (-CH-(CH₃)₂) |
Rationale:
-
The isoxazole ring proton (H4) is expected to be a singlet in the aromatic region, typically around 6.0-6.5 ppm.[7]
-
The aminomethyl protons (-CH₂-NH₂) will likely appear as a singlet due to the absence of adjacent protons for coupling.
-
The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.
-
The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The predicted carbon chemical shifts are based on data from various isoxazole derivatives.[8][9][10][11]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole ring carbon (C3) |
| ~160 | Isoxazole ring carbon (C5) |
| ~100 | Isoxazole ring carbon (C4) |
| ~40 | Methylene carbon (-CH₂-NH₂) |
| ~28 | Isopropyl methine carbon (-CH-(CH₃)₂) |
| ~22 | Isopropyl methyl carbons (-CH-(CH₃)₂) |
Rationale:
-
The carbon atoms of the isoxazole ring are deshielded and appear at lower field.
-
The aliphatic carbons of the isopropyl and aminomethyl groups will resonate at higher field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable technique for the analysis of 5-aminomethyl-3-isopropylisoxazole due to the presence of the basic amine group, which is readily protonated.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition:
-
Operate the instrument in positive ion mode.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
Predicted Mass Spectrum
The expected mass spectrum will show a prominent peak for the protonated molecule.
| m/z | Assignment |
| 141.10 | [M+H]⁺ |
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS fragmentation of 5-Aminomethyl-3-isopropylisoxazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which is a simple and rapid method for liquid samples.[5]
Step-by-Step Methodology:
-
Sample Preparation: Place a drop of the neat liquid sample directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Predicted IR Spectral Data
The IR spectrum of 5-aminomethyl-3-isopropylisoxazole is expected to show characteristic absorption bands for its functional groups.[4][12][13][14]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine (-NH₂) |
| 3000-2850 | C-H stretch | Aliphatic (isopropyl, methylene) |
| 1620-1580 | C=N stretch | Isoxazole ring |
| 1470-1430 | C=C stretch | Isoxazole ring |
| 1385-1365 | C-H bend | Isopropyl (gem-dimethyl) |
Rationale:
-
The N-H stretching of the primary amine will appear as a medium to strong band in the 3400-3250 cm⁻¹ region.
-
The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
-
The characteristic C=N and C=C stretching vibrations of the isoxazole ring will be present in the 1620-1430 cm⁻¹ region.
-
The isopropyl group will show a characteristic bending vibration.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a solid foundation for the characterization of 5-aminomethyl-3-isopropylisoxazole. By combining the predictive power of NMR, the molecular weight and fragmentation information from MS, and the functional group identification from IR, researchers can confidently verify the structure and purity of this important synthetic intermediate. While the data presented here is based on established principles and analysis of related compounds, it serves as a valuable roadmap for the empirical analysis of 5-aminomethyl-3-isopropylisoxazole in any research or drug development setting.
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